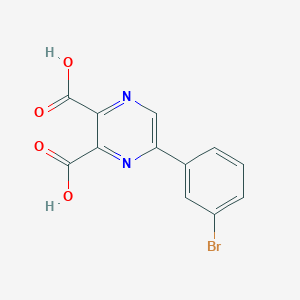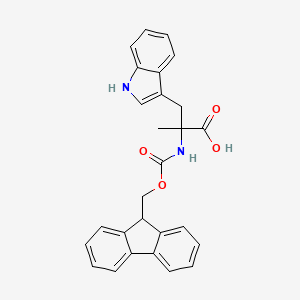
Fmoc-alpha-methyl-DL-tryptophan
Vue d'ensemble
Description
Fmoc-alpha-methyl-DL-tryptophan: is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Mécanisme D'action
Target of Action
Fmoc-alpha-methyl-DL-tryptophan is a complex compound that consists of two main components: the Fmoc group and alpha-methyl-DL-tryptophan. The primary target of the alpha-methyl-DL-tryptophan component is the ATBo amino acid transporter , which is often upregulated in cancer .
Mode of Action
The Fmoc group, or 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is used to protect the Na-amino group during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid . The Fmoc group is removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The role of the fmoc group in peptide synthesis is well-documented . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of this compound is the formation of peptides through the process of peptide synthesis . The Fmoc group allows for the protection of the Na-amino group, enabling the formation of the peptide bond . The alpha-methyl-DL-tryptophan component, as a blocker of the ATBo amino acid transporter, may have implications in cancer research .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-methyl-DL-tryptophan typically involves the protection of the amino group of alpha-methyl-DL-tryptophan with the Fmoc group. This can be achieved by reacting alpha-methyl-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-alpha-methyl-DL-tryptophan undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Fmoc-alpha-methyl-DL-tryptophan is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of novel drugs targeting specific proteins and enzymes .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biomaterials. It is also employed in the manufacture of diagnostic reagents and biosensors .
Comparaison Avec Des Composés Similaires
Fmoc-alpha-methyl-L-tryptophan: Similar in structure but with a different stereochemistry.
Fmoc-DL-tryptophan: Lacks the alpha-methyl group, resulting in different reactivity and properties.
Fmoc-L-tryptophan: Similar to Fmoc-DL-tryptophan but with a specific stereochemistry.
Uniqueness: Fmoc-alpha-methyl-DL-tryptophan is unique due to the presence of both the Fmoc protecting group and the alpha-methyl group. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in the creation of complex peptide sequences .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-27(25(30)31,14-17-15-28-24-13-7-6-8-18(17)24)29-26(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,28H,14,16H2,1H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBLOCUSAZTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


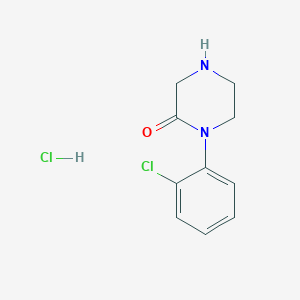
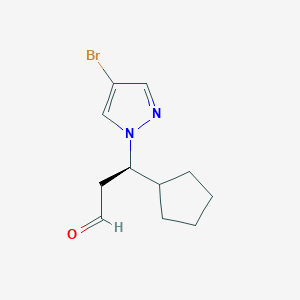
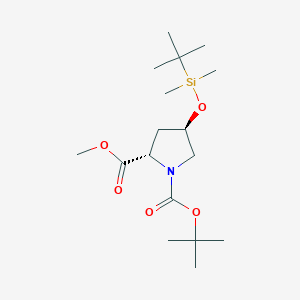
![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)
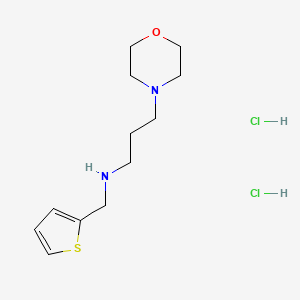


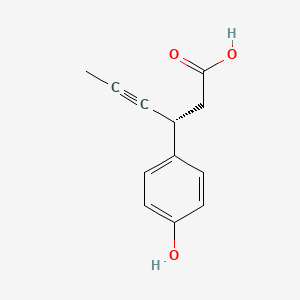
![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)
![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)

